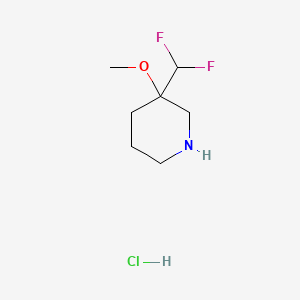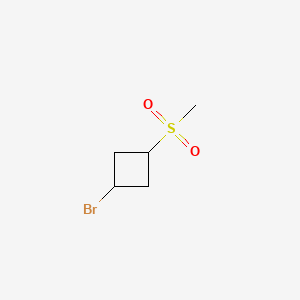
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclobutane ring substituted with a bromine atom and a methanesulfonyl group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the methanesulfonyl group. One common method is the bromination of cyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting bromo-cyclobutane can then be treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene derivatives.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfonic acids or reduced to sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido-cyclobutane, thiol-cyclobutane, or alkoxy-cyclobutane derivatives.
Elimination: Formation of cyclobutene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical agents and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methanesulfonyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,3r)-1-Bromo-3-methanesulfonylcyclopentane: A similar compound with a five-membered ring.
(1r,3r)-1-Bromo-3-methanesulfonylcyclohexane: A similar compound with a six-membered ring.
(1r,3r)-1-Bromo-3-methanesulfonylcycloheptane: A similar compound with a seven-membered ring.
Uniqueness
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is unique due to its four-membered ring structure, which imparts distinct reactivity and steric properties compared to its larger ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C5H9BrO2S |
|---|---|
Poids moléculaire |
213.10 g/mol |
Nom IUPAC |
1-bromo-3-methylsulfonylcyclobutane |
InChI |
InChI=1S/C5H9BrO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3H2,1H3 |
Clé InChI |
ZDLQDPBFXBLZPN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
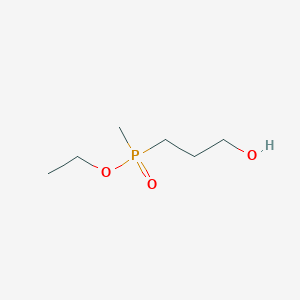

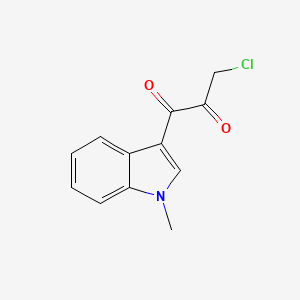
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
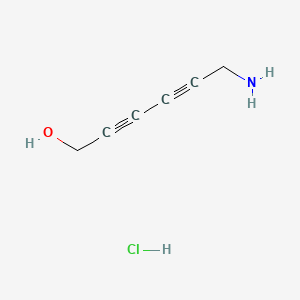

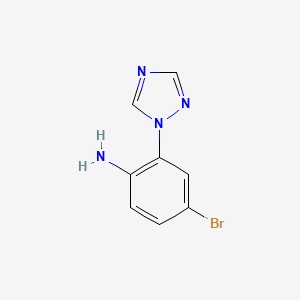


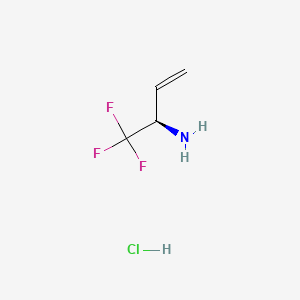
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
